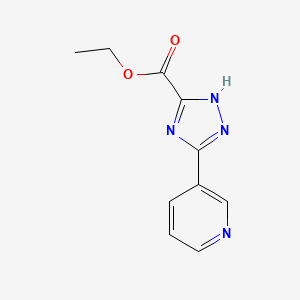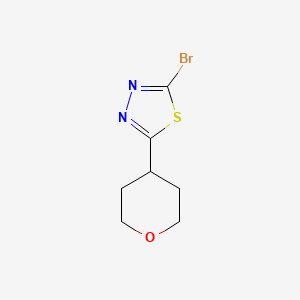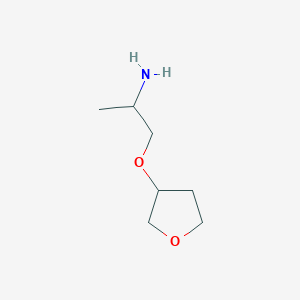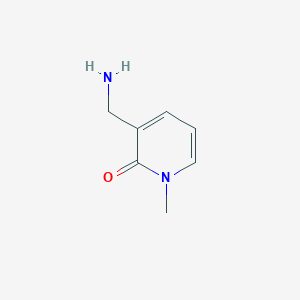
3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one
Overview
Description
3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one (AMMD) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of experiments, ranging from drug discovery to biochemistry. AMMD has been studied for its potential to act as a drug target, its ability to act as a catalyst, and its potential to be used in drug delivery. In addition, AMMD has been used in a variety of biochemical and physiological experiments, including those related to metabolism, enzyme activity, and cell signaling.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Approaches: The compound has been synthesized through a C3-selective formal C-H activation of pyridine, featuring a traceless umpolung of 1-amidopyridin-1-ium salt toward Mannich type C-C bond formation (Tang, Xiao, & Wang, 2017).
- Manganese-Catalyzed Aminomethylation: This method utilizes activated aromatic compounds combined with amines and methanol, creating selective C-C and C-N bond formations (Mastalir, Pittenauer, Allmaier, & Kirchner, 2017).
- Formation of Amino and Hydroxymethyl Derivatives: Research has explored the aminomethylation of pyridines, leading to various derivatives, demonstrating the compound's versatility in synthesizing different molecular structures (Smirnov, Kuz’min, & Kuznetsov, 2005).
Biological and Medicinal Chemistry Applications
- Antioxidant Analogs Synthesis: The compound has been used in the synthesis of dihydropyridine analogs, showing promise as potent antioxidants (Saddala & Jangampalli Adi Pradeepkiran, 2019).
- Antimicrobial Activity: Certain derivatives, particularly those incorporating pyridine, have demonstrated significant antibacterial and antifungal activities (Desai, Harsorab, & Mehtaa, 2021).
Miscellaneous Applications
- Electrochemical Studies: The compound has been involved in studies of electroreduction, showcasing its potential in electrochemical applications (Kashti-Kaplan, Hermolin, & Kirowa-Eisner, 1981).
- Synthetic Innovations: It has been used in novel synthetic approaches, including the creation of fluorinated dihydropyridines, highlighting its role in advanced organic synthesis (Pikun et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding tRNA molecule .
Mode of Action
The compound acts as an inhibitor of Mtb LeuRS . By binding to the enzyme, it prevents the attachment of leucine to tRNA, thereby disrupting protein synthesis within the bacterium . This disruption in protein synthesis inhibits the growth and proliferation of the bacterium, leading to its eventual death .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the process of translation, one of the key stages in protein synthesis . The downstream effect is a reduction in the production of essential proteins, which hampers the growth and survival of the bacterium .
Result of Action
The primary result of the action of this compound is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to the death of the bacterium . This makes the compound a potential candidate for the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to alterations in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity within the cell.
properties
IUPAC Name |
3-(aminomethyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEADTYIKGFNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



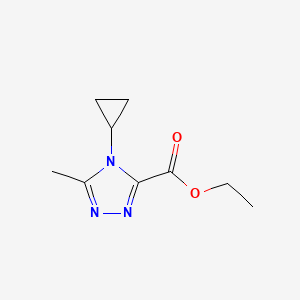




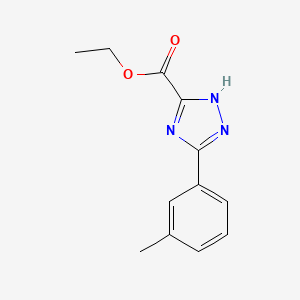
![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)
